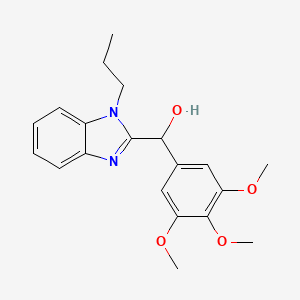
N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide, also known as DPTC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. DPTC is a member of the sulfonylurea class of compounds, which are widely used in the treatment of type 2 diabetes. However, DPTC has shown promise in a range of other applications, including as an anticonvulsant and as a treatment for cancer.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide is not fully understood, but it is believed to involve the inhibition of potassium channels in neurons and cancer cells. This inhibition leads to depolarization of the cell membrane and an increase in intracellular calcium levels, which can trigger cell death.
Biochemical and Physiological Effects:
N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has been shown to have a range of biochemical and physiological effects. In addition to its anticonvulsant and anticancer properties, N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has been shown to have anti-inflammatory effects and to improve insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide in laboratory experiments is its potency. N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has been shown to be effective at relatively low concentrations, which can reduce the cost and time required for experiments. However, one limitation of using N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide is its potential toxicity. Studies have shown that N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide can cause liver damage and other adverse effects in animal models.
Direcciones Futuras
There are several potential future directions for research on N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide. One area of interest is the development of more potent and selective potassium channel inhibitors based on the structure of N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide. Additionally, further research is needed to fully understand the mechanism of action of N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide and its potential as a therapeutic agent for a range of diseases. Finally, more studies are needed to assess the safety and efficacy of N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide in human clinical trials.
Métodos De Síntesis
The synthesis of N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide involves a multi-step process that begins with the reaction of 4-chloro-2-thiophenecarboxylic acid with piperidine to form 4-(1-piperidinyl)-2-thiophenecarboxylic acid. This intermediate is then reacted with N,N-dimethylsulfamide to form the final product, N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide.
Aplicaciones Científicas De Investigación
N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has been the subject of numerous scientific studies due to its potential as a therapeutic agent. One area of research has focused on its anticonvulsant properties. Studies have shown that N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide can reduce the frequency and severity of seizures in animal models of epilepsy.
Another area of research has focused on the potential of N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide as a treatment for cancer. Studies have shown that N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide can induce apoptosis, or programmed cell death, in cancer cells. Additionally, N,N-dimethyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has been shown to inhibit the growth and spread of cancer cells in animal models.
Propiedades
IUPAC Name |
N,N-dimethyl-4-piperidin-1-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S2/c1-13(2)12(15)11-8-10(9-18-11)19(16,17)14-6-4-3-5-7-14/h8-9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABFJCCTQGACQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CS1)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-piperidin-1-ylsulfonylthiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4986093.png)
![3-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4986116.png)
![methyl 3-{2-[(5-chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4986120.png)
![ethyl 4-{3-[4-(2-fluorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4986126.png)


![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-{2-[3-(trifluoromethyl)phenyl]ethyl}acetamide](/img/structure/B4986139.png)

![8-iodo-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B4986150.png)


![N,N'-bis(2-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]amino}ethyl)ethanediamide](/img/structure/B4986167.png)
![N-[4-(aminocarbonyl)phenyl]-4-fluorobenzamide](/img/structure/B4986185.png)
![(3aS*,5S*,9aS*)-2-(3-methoxyphenyl)-5-(4-methoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4986192.png)